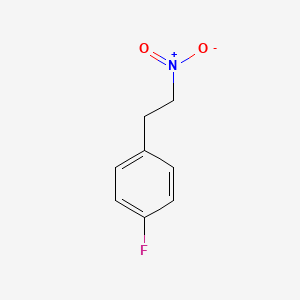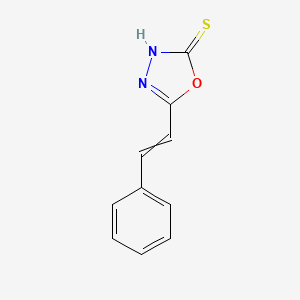
ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate is a compound known for its unique chemical properties and potential applications in various fields. It is a push-pull olefin, which means it has electron-donating and electron-withdrawing groups on opposite ends of the molecule, creating a significant dipole moment.
Métodos De Preparación
The synthesis of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. The reaction is carried out under reflux conditions in chloroform for two hours, resulting in the formation of the E-isomer of the compound in a 75% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.
Análisis De Reacciones Químicas
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate undergoes various chemical reactions, including:
Isomerization: The compound can undergo Z-E isomerization driven by ultraviolet light, while the reverse isomerization can be driven by heat.
Substitution Reactions: The presence of the cyano and carbamate groups makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate involves its ability to undergo isomerization between the E and Z forms. This isomerization is driven by ultraviolet light and heat, which causes a significant change in the dipole moment of the molecule. The transition state during isomerization has much more charge separation than the ground state, as indicated by the negative entropy of activation .
Comparación Con Compuestos Similares
Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate can be compared with other push-pull olefins, such as ethyl acetoacetate derivatives. While both types of compounds exhibit Z-E isomerization, the equilibrium and conditions for isomerization can differ significantly. For example, the Z-E isomerization of ethyl acetoacetate derivatives can occur under different conditions and may not be as stereoselective as that of this compound .
Similar Compounds
- Ethyl acetoacetate derivatives
- Other cyanoacetyl carbamate derivatives
This compound stands out due to its high stereoselectivity and unique isomerization properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
ethyl N-(2-cyano-3-ethoxyprop-2-enoyl)carbamate |
InChI |
InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13) |
Clave InChI |
JNZGHWBZWCEXEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC=C(C#N)C(=O)NC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)



![3-{[2-(3-chlorophenyl)hydrazin-1-ylidene]methyl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11725898.png)
![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)

![2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)
![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)
![2-hydroxy-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11725951.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
